7-Bromo-3-iodo-2-phenyl-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H8BrIO2 |
|---|---|
Molecular Weight |
427.03 g/mol |
IUPAC Name |
7-bromo-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8BrIO2/c16-10-6-7-11-12(8-10)19-15(13(17)14(11)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZLDYWVFYNKWZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 3 Iodo 2 Phenyl Chromen 4 One and Analogous Structures
General Synthetic Strategies for Chromen-4-one Core Framework
The chromen-4-one scaffold, also known as a flavone (B191248) when bearing a 2-phenyl group, is a foundational structure in numerous biologically active compounds. Its synthesis has been extensively studied, leading to several robust and versatile methodologies. These strategies typically involve the cyclization of an acyclic precursor containing a phenolic moiety.
Key synthetic routes include:
Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt to form the chromen-4-one structure. nih.govmdpi.com
Baker-Venkataraman Rearrangement: This reaction pathway begins with the acylation of an o-hydroxyacetophenone with a benzoyl chloride derivative. The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which then cyclizes under acidic conditions to yield the flavone. ijrpc.com
Oxidative Cyclization of Chalcones: One of the most common methods involves the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). ajrconline.orgmdpi.com This intermediate is then subjected to oxidative cyclization to afford the flavone. A variety of oxidizing agents can be employed, including iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net
Palladium-Catalyzed Carbonylative Annulation: Modern methods utilize transition-metal catalysis. For instance, o-iodophenols can react with terminal alkynes under a carbon monoxide atmosphere in the presence of a palladium catalyst to construct the chromen-4-one ring in a highly efficient manner. organic-chemistry.orgmdpi.com
These varied approaches offer flexibility in substrate scope and reaction conditions, allowing for the synthesis of a wide array of substituted chromen-4-one derivatives.
Table 1: Comparison of General Synthetic Strategies for the Chromen-4-one Core
| Synthetic Method | Key Precursors | General Conditions | Primary Advantage |
|---|---|---|---|
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | High temperature | Direct formation from ketone |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Benzoyl chloride | Base, then Acid | Versatile for substituted products |
| Oxidative Cyclization | 2'-Hydroxychalcone | Oxidizing agent (e.g., I₂/DMSO) | Common and reliable pathway |
| Carbonylative Annulation | o-Iodophenol, Terminal alkyne | Palladium catalyst, CO atmosphere | High efficiency and atom economy |
Targeted Introduction of Halogen Substituents (Bromine at C-7, Iodine at C-3)
The synthesis of 7-Bromo-3-iodo-2-phenyl-chromen-4-one necessitates precise control over the placement of two different halogen atoms on the chromen-4-one skeleton. This is typically achieved through a combination of precursor functionalization and direct halogenation of the heterocyclic ring.
Regioselective Bromination Approaches
Achieving regioselective bromination at the C-7 position of the chromen-4-one A-ring is most reliably accomplished by utilizing a starting material that already contains the bromine atom in the correct position. Direct bromination of an existing flavone ring tends to occur at the more activated C-6 and C-8 positions, especially if hydroxyl groups are present at C-5 or C-7. researchgate.netnih.gov
The most effective strategy is to begin the synthesis with a pre-brominated precursor, such as 4-bromo-2-hydroxyacetophenone . chemicalbook.com This commercially available or synthetically accessible compound ensures that the bromine atom is locked into the desired location, which will become the C-7 position of the final chromen-4-one product after cyclization. The synthesis of this precursor can be achieved through methods such as the reaction of 4-bromo-2-hydroxy-benzonitrile with methylmagnesium bromide. chemicalbook.com
Direct and Indirect Iodination Techniques at C-3 Position
The introduction of iodine at the C-3 position of the chromen-4-one C-ring can be performed with high regioselectivity. The C-3 position is activated for electrophilic substitution. Several methods have been developed for this transformation:
Direct Iodination with Molecular Iodine: A straightforward and efficient method involves treating a 2-phenyl-chromen-4-one or its 2'-hydroxychalcone precursor with molecular iodine (I₂), often in a solvent such as DMSO. researchgate.nettandfonline.com This one-pot procedure can achieve cyclization, dehydrogenation, and C-3 iodination simultaneously when starting from the chalcone (B49325). researchgate.nettandfonline.com
Heterocyclization of β-Ketoenamines: An alternative route involves the reaction of specialized precursors. For example, 2-substituted 3-iodo-4H-chromen-4-ones can be synthesized through the heterocyclization of β-ketoenamines in the presence of iodine. researchgate.net
These methods are highly regioselective for the C-3 position, as iodination of the A-ring does not typically occur under these conditions. tandfonline.com
Orthogonal Functionalization Strategies for Dihalo-substituted Chromen-4-ones
An orthogonal strategy, where each halogen is introduced independently without interfering with the other, is crucial for the successful synthesis of this compound. The distinct reactivity of the A-ring and C-ring allows for a logical, sequential approach.
A proposed synthetic pathway is as follows:
Synthesis of 7-Bromo-2-phenyl-chromen-4-one (B3045833): The synthesis begins with the Claisen-Schmidt condensation of 4-bromo-2-hydroxyacetophenone and benzaldehyde to form the corresponding 2'-hydroxy-4-bromochalcone.
Subsequent oxidative cyclization of this chalcone intermediate, for instance using iodine and DMSO, yields the 7-bromo-2-phenyl-chromen-4-one.
C-3 Iodination: The final step is the regioselective iodination of the 7-bromo-2-phenyl-chromen-4-one at the C-3 position. This can be accomplished using one of the direct iodination methods, such as treatment with molecular iodine, to yield the target compound, This compound . tandfonline.com
This sequential halogenation strategy leverages a pre-functionalized precursor for the C-7 bromine and a direct, regioselective reaction for the C-3 iodine, ensuring the precise construction of the dihalo-substituted product.
Strategies for Incorporating the 2-Phenyl Moiety
The 2-phenyl substituent, which defines the flavone subclass of chromen-4-ones, is introduced early in the synthetic sequence as part of one of the key acyclic precursors.
Cyclization Reactions Involving Phenyl Precursors
The incorporation of the 2-phenyl group is an integral part of the core cyclization strategies used to build the chromen-4-one framework. The phenyl moiety is not added to a pre-existing chromenone ring; rather, the ring is formed around it.
From Chalcone Precursors: In the most common route, the 2-phenyl group originates from a substituted benzaldehyde . The Claisen-Schmidt condensation reaction between an o-hydroxyacetophenone and a benzaldehyde directly links the future B-ring (the 2-phenyl group) and C-ring atoms, forming a 2'-hydroxychalcone. ajrconline.orgnpaa.in The subsequent cyclization of this chalcone forges the heterocyclic C-ring, leaving the phenyl group at the C-2 position.
From Diketone Precursors (Baker-Venkataraman): In the Baker-Venkataraman rearrangement, the 2-phenyl group is introduced via a benzoyl chloride or related acylating agent. ijrpc.com This acyl group is attached to the hydroxyl of the starting o-hydroxyacetophenone. The subsequent rearrangement and cyclization position the phenyl group from the benzoyl moiety at the C-2 position of the final flavone.
Table 2: Precursors for the 2-Phenyl Moiety in Flavone Synthesis
| Synthetic Route | Precursor Supplying the 2-Phenyl Group | Intermediate |
|---|---|---|
| Oxidative Cyclization | Benzaldehyde | 2'-Hydroxychalcone |
| Baker-Venkataraman Rearrangement | Benzoyl Chloride | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
| Allan-Robinson Reaction | Benzoic Anhydride / Sodium Benzoate | o-Hydroxyaryl ketone acylated ester |
Post-Cyclization Phenylation Methods
Post-cyclization phenylation is a strategic approach where the phenyl group at the C-2 position is introduced after the chromen-4-one ring system has already been assembled. This method is particularly valuable when the desired precursors for a direct cyclization to form the 2-phenyl-chromen-4-one are not readily accessible. A primary challenge in this approach is the synthesis of the necessary 2-halochromone precursors. nih.govresearchgate.net
One of the most effective methods for post-cyclization phenylation is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 2-halochromone with an arylboronic acid. nih.gov While 2-bromo- and 2-iodochromones are typically used in Suzuki-Miyaura reactions, it has been demonstrated that even 2-chlorochromones can react effectively with arylboronic acids under standard Suzuki conditions to produce 2-phenyl-chromen-4-ones (flavones) in good yields. nih.gov For instance, Kraus and Gupta reported the synthesis of flavones by coupling 2-chlorochromone with various arylboronic acids, achieving yields between 68% and 72%. nih.gov This strategy allows for the late-stage introduction of diverse phenyl groups, making it a flexible tool for creating libraries of flavone derivatives.
Catalytic Approaches in the Synthesis of Halogenated Phenyl Chromen-4-ones
Catalytic methods, particularly those employing transition metals, are indispensable in modern organic synthesis for their efficiency and selectivity. They are widely used for forming the carbon-carbon bonds necessary to construct the 2-phenyl-chromen-4-one skeleton and to introduce various substituents. nobelprize.orgnih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds in the synthesis of complex organic molecules, including halogenated flavones. researchgate.netlibretexts.org These reactions generally proceed under mild conditions and tolerate a wide range of functional groups, making them highly suitable for the synthesis of pharmaceuticals and biologically active compounds. nobelprize.orgresearchgate.net The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org In the context of flavone synthesis, it has been extensively used to build the flavonoid nucleus. nih.govproquest.com The reaction can be employed to couple an arylboronic acid with a halogenated chromone (B188151). For example, 3-iodochromones can be reacted with arylboronic acids to yield isoflavones (3-phenyl-chromen-4-ones). proquest.com Similarly, 2-halochromones can be coupled with arylboronic acids to furnish flavones (2-phenyl-chromen-4-ones). nih.gov A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)₂Cl₂, have been successfully used to facilitate this transformation. nih.gov
Table 1: Examples of Catalysts in Suzuki-Miyaura Synthesis of Flavonoids
| Catalyst | Precursors | Product Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 2-halochromone + arylboronic acid | Flavone | nih.gov |
| Pd(dppf)₂Cl₂ | 3-iodochromone + arylboronic acid | Isoflavone | nih.govproquest.com |
| Pd(OAc)₂ with SPhos | 2-halochromone + arylboronic acid | Flavone | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction has been adapted for the synthesis of chromones and flavones. One powerful variation is the one-pot, phosphine-free cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes. nih.govacs.org This method allows for the regioselective synthesis of the chromone core under mild conditions. acs.orgsemanticscholar.org The reaction can be performed with low catalyst loadings and has been shown to be highly efficient, overcoming issues like high temperatures and high CO pressures often associated with other carbonylation methods. nih.gov The choice of solvent and base can control the regioselectivity, favoring the formation of flavones over other isomers like aurones. acs.org
Table 2: Sonogashira Coupling Reaction Conditions for Flavone Synthesis
| Reactants | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Iodophenol + Phenylacetylene | Bridged-bis(NHC)Palladium(II) Complex | Et₂NH | Toluene | Flavone / Aurone Mixture | acs.org |
| 2-Iodophenol + Phenylacetylene | Bridged-bis(NHC)Palladium(II) Complex | Et₂NH | THF | Flavone (sole product) | acs.org |
Stille Reaction
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its versatility, as very few limitations exist for the organic groups that can be coupled. organic-chemistry.org Organostannanes are stable to air and moisture, which contributes to the reaction's utility. libretexts.org In the synthesis of flavone derivatives, the Stille reaction can be used to form C-C bonds, for example, by coupling a halogenated chromone with an arylstannane. Although highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
While palladium is the dominant metal in cross-coupling reactions for flavone synthesis, other transition metals can also mediate crucial synthetic steps. For instance, rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), have been used in the synthesis of related chromanone structures. Specifically, 7-Bromochroman-4-one (B108298) was synthesized via the hydrogenation of 7-Bromo-4H-chromen-4-one using Wilkinson's catalyst. chemicalbook.com Although this example illustrates a reduction rather than a C-C bond formation for the core skeleton, it highlights the role of other transition metals in modifying the chromone framework. Research continues to explore the use of more abundant and less expensive metals like copper, nickel, and iron to catalyze cross-coupling reactions, aiming to develop more sustainable synthetic routes.
Reaction Mechanisms and Pathways in Halogenated Chromen-4-one Synthesis
The synthesis of halogenated chromen-4-ones involves several key reaction mechanisms. The formation of the chromone ring itself can proceed through various pathways, such as the intramolecular Wittig reaction or radical cyclizations. organic-chemistry.orgresearchgate.net A novel method for synthesizing the 4H-chromen-4-one core involves the reaction of silyl (B83357) esters of O-acylsalicylic acids with a phosphorus ylide. This leads to an acylphosphorane intermediate that undergoes an intramolecular Wittig cyclization to form the chromone ring in high yields. organic-chemistry.org
Another modern approach involves radical-initiated cascade cyclization. For example, ester-containing chroman-4-ones can be synthesized through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This type of reaction is often initiated by the generation of a radical species which then triggers an intramolecular cyclization onto the aromatic ring system. researchgate.netfrontiersin.org
For the introduction of substituents via cross-coupling, the catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Stille reactions are the operative mechanisms. These cycles universally share three fundamental steps:
Oxidative Addition : The organic halide (e.g., a bromo- or iodo-chromone) reacts with the low-valent transition metal catalyst (e.g., Pd(0)), which inserts itself into the carbon-halogen bond. This increases the oxidation state of the metal (e.g., to Pd(II)). libretexts.org
Transmetalation : The second organic partner, in the form of an organometallic reagent (e.g., organoboron, organotin, or a copper acetylide), transfers its organic group to the metal center, displacing the halide. libretexts.orgwikipedia.org
Reductive Elimination : The two organic groups now attached to the metal center couple together and are eliminated from the metal, forming the final product and regenerating the catalyst in its original low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org
The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of catalyst, ligands, base, and solvent, allowing for fine-tuning of the reaction to achieve the desired halogenated 2-phenyl-chromen-4-one structures.
Advanced Spectroscopic Characterization of 7 Bromo 3 Iodo 2 Phenyl Chromen 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 7-Bromo-3-iodo-2-phenyl-chromen-4-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be essential for unambiguous structure confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the chromenone core and the phenyl ring. The protons on the brominated ring (H-5, H-6, and H-8) would exhibit chemical shifts and coupling patterns influenced by the bromine atom at position 7. Similarly, the five protons of the 2-phenyl group would appear in the aromatic region, with their multiplicity depending on the rotational freedom and electronic effects within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for all the carbon atoms in the molecule. The chemical shifts of the carbons in the chromenone core would be particularly informative, with the carbonyl carbon (C-4) appearing significantly downfield. The positions of the bromo- and iodo-substituted carbons (C-7 and C-3, respectively) would also be characteristic.
Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule and confirming the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides insights into the functional groups present in a molecule and can offer information about its conformational properties.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to show characteristic vibrational bands. A strong absorption band in the IR spectrum, typically around 1630-1680 cm⁻¹, would be indicative of the C=O stretching vibration of the γ-pyrone ring. researchgate.netresearchgate.net Vibrations corresponding to the C=C bonds of the aromatic rings and the pyrone ring would also be prominent. researchgate.netresearchgate.net The C-O-C stretching of the ether linkage in the chromenone ring would also be observable. researchgate.netresearchgate.net Furthermore, specific vibrations related to the C-Br and C-I bonds would be expected in the lower frequency region of the spectrum. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling
The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the nature of its chromophoric system. For flavone (B191248) derivatives, the UV-Vis spectrum is typically characterized by two major absorption bands, designated as Band I and Band II. nih.gov
Band II, appearing at shorter wavelengths (typically 240–280 nm), is associated with the electronic transitions of the A-ring benzoyl system. Band I, observed at longer wavelengths (usually 300–380 nm), corresponds to the electronic transitions of the B-ring cinnamoyl system. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the flavone nucleus.
Analysis of Electronic Transitions and Chromophoric System
In the case of this compound, the chromophoric system is the entire conjugated framework of the flavone core. The introduction of halogen substituents, specifically bromine at the 7-position of the A-ring and iodine at the 3-position of the C-ring, is expected to modulate the electronic transitions.
Halogens can exert both inductive (-I) and resonance (+R) effects. The electron-withdrawing inductive effect can lead to a hypsochromic (blue) shift, while the electron-donating resonance effect, due to the presence of lone pairs on the halogen atoms, can cause a bathochromic (red) shift. The net effect on the absorption maxima (λmax) will depend on the interplay of these opposing effects and the position of substitution.
For a 7-substituted flavone, such as a 7-hydroxyflavone, the substituent has a noticeable effect on the absorption maxima. researchgate.net In the absence of specific data for 7-bromoflavone, it can be inferred that the bromine atom at this position will influence the benzoyl system's electronic transitions, likely causing a shift in Band II. Similarly, the iodine atom at the 3-position, which is part of the C-ring and in conjugation with the B-ring cinnamoyl system, is anticipated to primarily affect Band I. A study on 3-bromo-flavone reported a maximum absorption wavelength of 253 nm. researchgate.net
Table 1: Expected UV-Vis Absorption Maxima for this compound Based on Analog Data
| Spectroscopic Feature | Expected Wavelength Range (nm) | Associated Chromophore |
| Band II | ~250 - 280 | A-ring (Benzoyl system) |
| Band I | ~300 - 350 | B-ring (Cinnamoyl system) |
Note: The exact λmax values would require experimental determination.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C15H8BrIO2.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Flavonoids typically undergo characteristic fragmentation pathways, including retro-Diels-Alder (rDA) reactions, which cleave the C-ring, and losses of small neutral molecules like CO and H2O. nih.gov
For this compound, the presence of bromine and iodine atoms will significantly influence the fragmentation pattern. The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments. Iodine is monoisotopic (127I).
Key fragmentation pathways for halogenated flavones would likely involve:
Loss of Halogen Radicals: Cleavage of the C-Br and C-I bonds to lose bromine and iodine radicals.
Retro-Diels-Alder Fragmentation: Cleavage of the C-ring, leading to fragments containing the A-ring with the bromine substituent and the B-ring with the phenyl group.
Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted Monoisotopic Mass (Da) | Notes |
| [M]+• (C15H879BrIO2) | 453.8780 | Molecular ion with the lighter bromine isotope. |
| [M]+• (C15H881BrIO2) | 455.8760 | Molecular ion with the heavier bromine isotope. |
| [M - Br]+ (C15H8IO2) | 374.9671 | Loss of a bromine radical. |
| [M - I]+ (C15H8BrO2) | 326.9762 | Loss of an iodine radical. |
| [M - CO]+• | 425.8831 (for 79Br) | Loss of carbon monoxide from the molecular ion. |
Note: These are theoretical values and the actual observed fragments and their relative abundances would depend on the ionization technique and collision energy used.
X-ray Diffraction Studies for Solid-State Molecular Geometry
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, insights into its likely solid-state conformation can be drawn from studies on similar halogenated flavone derivatives.
A study on 7-bromo-4-oxo-4H-chromene-3-carbaldehyde revealed that the molecule is essentially planar. researchgate.net In the crystal structure of 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, the benzene (B151609) ring is twisted relative to the chromene skeleton. researchgate.net The degree of planarity in this compound will be influenced by the steric hindrance introduced by the bulky iodine atom at the 3-position and the bromine atom at the 7-position.
Table 3: Anticipated Molecular Geometry Parameters for this compound from Analog Data
| Geometric Parameter | Expected Value/Characteristic | Basis of Prediction |
| Planarity of the Chromen-4-one moiety | Largely planar | Based on the crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. researchgate.net |
| Dihedral angle between the phenyl ring and chromenone | Likely to be non-zero due to steric hindrance from the 3-iodo substituent. | General observations in substituted flavones and the bulkiness of the iodine atom. |
| Intermolecular Interactions in the Crystal Lattice | Halogen bonding (C-Br···O, C-I···O), π-π stacking. | Common in halogenated organic compounds and aromatic systems. |
Computational and Theoretical Investigations of 7 Bromo 3 Iodo 2 Phenyl Chromen 4 One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the electronic and geometric properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can provide highly accurate information about molecular systems. For 7-Bromo-3-iodo-2-phenyl-chromen-4-one, DFT studies, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics.
The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The core chromen-4-one ring system is largely planar, while the 2-phenyl group will be twisted at a certain angle relative to this plane to minimize steric hindrance. The introduction of the bulky bromine and iodine atoms at the C7 and C3 positions, respectively, is expected to influence the local geometry and electronic distribution of the chromone (B188151) core.
Calculated bond parameters for related halogenated flavonoids and chromones suggest that the C-Br and C-I bond lengths would be consistent with those in other aromatic systems. nih.govnih.gov The C=O bond of the pyrone ring is a key feature, and its length provides insight into the degree of electron delocalization. d-nb.info Similarly, the bond lengths within the phenyl and benzo portions of the molecule are expected to exhibit aromatic character.
Interactive Table 1: Predicted Bond Lengths and Angles for this compound
The following data is representative, based on DFT calculations of structurally similar halogenated flavonoids.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-C3 | 1.37 Å |
| C3-I | 2.10 Å | |
| C4=O | 1.23 Å | |
| C7-Br | 1.91 Å | |
| C-C (Aromatic) | 1.39 - 1.42 Å | |
| C-O (Ether) | 1.37 Å | |
| Bond Angles (°) | C2-C3-I | 119.5° |
| C3-C4-C4a | 122.0° | |
| C6-C7-Br | 119.8° | |
| O1-C2-C1' | 118.5° | |
| Dihedral Angle (°) | C3-C2-C1'-C2' | ~40-50° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. bohrium.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dntb.gov.uamdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions of the molecule, likely involving the phenyl ring and the benzo portion of the chromone core. The LUMO, conversely, is anticipated to be localized on the electron-deficient γ-pyrone ring, particularly around the C=C-C=O conjugated system. researchgate.net The presence of halogen atoms can modulate the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound
The following data is representative, based on DFT calculations of structurally similar chromone derivatives. bohrium.comdntb.gov.ua
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.5 eV |
| Energy Gap (ΔE) | 4.0 eV |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral regions are generally colored green.
In this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom (O4) due to its high electronegativity and lone pairs of electrons. d-nb.info This makes it a primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the phenyl ring and the regions around the halogen atoms (particularly iodine, which can exhibit a positive region known as a σ-hole) may show positive electrostatic potential, indicating sites for nucleophilic interaction. researchgate.net
DFT calculations can accurately predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netscirp.org Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions. d-nb.info For this compound, characteristic vibrational frequencies would include the C=O stretching of the γ-pyrone ring (typically a strong band around 1650 cm⁻¹), C=C stretching modes of the aromatic rings, and C-O stretching of the heterocyclic ether linkage. d-nb.info The C-Br and C-I stretching vibrations would appear at lower frequencies in the far-infrared region.
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.goviau.ir The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve promotions of electrons from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). For flavone-type structures, these transitions are often of π → π* character. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and molecular structure. mdpi.com It is particularly useful for characterizing the nature of chemical bonds and non-covalent interactions within a molecule. orientjchem.org
QTAIM analysis identifies critical points in the electron density (ρ(r)), where the gradient of the density is zero. A bond critical point (BCP) located between two atomic nuclei indicates the presence of a chemical bond. orientjchem.org The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the interaction.
For this compound, QTAIM analysis can characterize all covalent bonds within the molecule. Furthermore, it can identify and quantify weaker intramolecular interactions, such as potential hydrogen bonds or halogen interactions. orientjchem.orgumn.edu For instance, the analysis could probe for interactions between the iodine at C3 and the carbonyl oxygen at C4, or between the bromine at C7 and adjacent atoms. The values of ρ(r)BCP and the Laplacian at the BCP help distinguish between shared-shell (covalent) interactions (∇²ρ(r)BCP < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) where ∇²ρ(r)BCP > 0. mdpi.com This detailed electronic analysis complements the geometric picture provided by DFT optimization, offering a deeper understanding of the forces that determine the molecule's structure and stability.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For flavonoid structures, MD simulations provide critical insights into their conformational flexibility, which is essential for their interaction with biological targets. mdpi.commdpi.com A key determinant of a flavonoid's shape is the torsional angle between the B-ring and the chromenone core.
For this compound, the central biaryl bond between the chromenone C2 carbon and the C1' of the phenyl B-ring is the primary axis of rotation. MD simulations would be instrumental in exploring the rotational energy landscape around this bond. The presence of the bulky iodine atom at the C3 position and the bromine atom at the C7 position would introduce significant steric and electronic influences on the molecule's preferred conformation. It is hypothesized that these large halogen substituents would create a more restricted conformational space compared to unsubstituted flavones, likely favoring a non-planar arrangement to minimize steric hindrance. mdpi.com
MD simulations can map out the energy minima corresponding to stable conformations and the energy barriers between them. This "conformational landscape" is crucial for understanding how the molecule might adapt its shape upon approaching a biological target, a process known as "induced fit." The simulation would track parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations of Flavonoids
| Parameter | Description | Relevance to this compound |
| Torsional Angle (C3-C2-C1'-C2') | The angle of rotation around the bond connecting the phenyl ring to the chromenone core. | Determines the overall planarity and shape of the molecule; influenced by the large iodo and bromo substituents. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule over time compared to a reference structure. | Indicates the structural stability of the flavonoid's conformation during the simulation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights the most flexible parts of the molecule, such as the rotating phenyl ring. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in Rg can indicate conformational shifts, such as the molecule adopting a more extended or compact form. nih.gov |
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques used to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins. nih.gov These methods are fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds. nih.gov
Molecular docking is a primary tool for predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.comwaocp.orgnih.gov This technique is widely used to screen virtual libraries of compounds against known protein targets and to understand the molecular basis of their activity. nih.govmdpi.com For this compound, docking studies could predict its binding affinity and pose within the active sites of various enzymes that are common targets for flavonoids, such as kinases, cyclooxygenases (COX), and lipoxygenases (LOX). mdpi.comnih.gov
The docking process involves a scoring function that estimates the binding free energy, with more negative scores typically indicating a more favorable interaction. researchgate.netuq.edu.au The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and, significantly for this molecule, halogen bonds. nih.govmdpi.com The bromine and iodine atoms of the ligand could form specific, directional interactions with electron-donating residues (like the backbone carbonyl oxygen) in a protein's active site, potentially enhancing binding affinity and specificity. nih.govsemanticscholar.org For instance, studies on other halogenated compounds have shown that such interactions can be pivotal for ligand recognition and binding. mdpi.comsemanticscholar.org
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.govresearchgate.net For an aromatic, halogenated molecule like this compound, halogen bonding and π-π stacking are expected to be particularly significant.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (X) in a molecule (R-X) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). nih.govsemanticscholar.org The halogen atom has a region of positive electrostatic potential (the σ-hole) opposite the R-X covalent bond, which is attracted to electron-rich regions on other molecules. Both bromine and iodine are excellent halogen bond donors. Computational analyses can map the electrostatic potential surface of this compound to visualize these positive σ-holes and predict their ability to form strong halogen bonds within a protein binding site. semanticscholar.org These interactions can be as strong as conventional hydrogen bonds and are increasingly recognized as crucial for molecular recognition in drug design. nih.govrsc.org
π-π Stacking: As a molecule with multiple aromatic rings (the chromenone system and the phenyl B-ring), this compound can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein target. mdpi.comresearchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings. The most common geometries are face-to-face (sandwich) and edge-to-face (T-shaped) stacking. Computational models can calculate the interaction energies and optimal geometries for these π-π stacking arrangements, providing insight into how the flavonoid might orient itself within a hydrophobic pocket lined with aromatic residues. researchgate.netcomporgchem.com
Table 2: Key Non-Covalent Interactions for this compound
| Interaction Type | Description | Potential Role in Binding |
| Halogen Bonding | A directional interaction between the σ-hole of the bromine or iodine atom and a Lewis base (e.g., C=O, -NH2, -OH) on the protein. | Can provide high specificity and affinity, anchoring the ligand in a precise orientation within the binding pocket. nih.govsemanticscholar.org |
| π-π Stacking | An interaction between the aromatic rings of the flavonoid and aromatic amino acid residues (Phe, Tyr, Trp). | Contributes to binding affinity, particularly in hydrophobic pockets, by stabilizing the complex through delocalized electron interactions. mdpi.comresearchgate.net |
| Hydrogen Bonding | Interaction between the carbonyl oxygen (C4=O) as a hydrogen bond acceptor and donor residues (e.g., Ser, Thr, Lys) in the protein. | A classic interaction that plays a significant role in orienting the ligand and contributing to binding energy. nih.gov |
| Hydrophobic Interactions | Interactions between the non-polar phenyl ring and hydrophobic residues (e.g., Leu, Val, Ala) in the protein. | Drives the binding of the ligand into non-polar pockets, sequestering it from the aqueous environment. mdpi.com |
Chemical Reactivity and Mechanistic Studies of 7 Bromo 3 Iodo 2 Phenyl Chromen 4 One
Intrinsic Reactivity of the Chromen-4-one Heterocyclic System
The chromen-4-one, or flavone (B191248), scaffold is a privileged structure in medicinal chemistry and serves as the core of numerous natural products. researchgate.net Its reactivity is dictated by the electronic features of the fused benzene (B151609) ring (A-ring), the pyranone ring (C-ring), and the phenyl substituent at the C2 position (B-ring). sysrevpharm.org
The C-ring contains an α,β-unsaturated ketone (enone) system, which makes the C2-C3 double bond susceptible to nucleophilic addition reactions (Michael addition). However, the aromaticity of the fused benzene ring and the delocalization of electrons throughout the system provide considerable stability. The carbonyl group at C4 is a key reactive site, capable of undergoing nucleophilic attack and serving as a site for condensation reactions. The C2 and C3 positions of the pyranone ring are electron-deficient and electron-rich, respectively, influencing their susceptibility to nucleophilic and electrophilic partners. rsc.org
Differential Reactivity of Bromine and Iodine Substituents
The presence of two different halogens, bromine at C7 and iodine at C3, introduces a significant degree of differential reactivity. This selectivity is primarily rooted in the differences in carbon-halogen bond strengths and the leaving group abilities of the halide ions. nih.govresearchgate.net The carbon-iodine (C-I) bond is considerably weaker and more polarizable than the carbon-bromine (C-Br) bond. doubtnut.comresearchgate.net
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) | Leaving Group Ability |
| C-I | ~213 | ~214 | Excellent |
| C-Br | ~285 | ~194 | Good |
| C-Cl | ~327 | ~177 | Moderate |
| C-F | ~485 | ~135 | Poor |
Note: Values are approximate and can vary based on the specific molecular environment. quora.com
The disparity in bond dissociation energies between C-I and C-Br bonds is the cornerstone of selective functionalization, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov The C-I bond, being weaker, undergoes oxidative addition to a low-valent metal catalyst (like Palladium(0)) much more readily and under milder conditions than the C-Br bond. acs.orgacs.org
This reactivity difference allows for the sequential functionalization of 7-Bromo-3-iodo-2-phenyl-chromen-4-one. A reaction can be performed under conditions mild enough to activate only the C-I bond, leaving the C-Br bond intact for a subsequent, more forcing reaction. This regioselective approach is a powerful tool for creating complex derivatives. nih.gov For instance, a Sonogashira coupling could be selectively performed at the C3 position, followed by a Suzuki coupling at the C7 position.
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide (like the C7-Br) is generally difficult. Similarly, nucleophilic substitution at a vinylic position (like the C3-I) is also challenging compared to saturated systems. youtube.com However, these reactions can be facilitated by transition metal catalysis.
The relative reactivity in nucleophilic substitution reactions is heavily influenced by the leaving group's ability. msu.edu Iodide (I⁻) is a superior leaving group to bromide (Br⁻) due to its larger size and greater stability in solution. Therefore, under conditions that promote nucleophilic substitution, the C3-I bond would be expected to react preferentially over the C7-Br bond. nih.govdoubtnut.com Reactions might involve copper- or palladium-catalyzed processes to replace the halogens with nucleophiles such as amines, alkoxides, or thiolates.
Electrophilic and Radical Reactions on the Chromen-4-one Core and Phenyl Ring
The chromen-4-one system can undergo both electrophilic and radical reactions, with the regioselectivity determined by the electronic nature of the rings and the substituents. researchgate.net
Electrophilic Reactions: The fused A-ring and the C2-phenyl B-ring are potential sites for electrophilic aromatic substitution.
A-Ring: The heterocyclic oxygen atom activates the A-ring. The bromine atom at C7 is a deactivating group but an ortho-, para-director. The powerful deactivating effect of the C4-carbonyl group is directed at C6 and C8. Therefore, incoming electrophiles would likely be directed to the C6 and C8 positions, influenced by the directing effects of the C7-bromo and C5a-O groups.
B-Ring: The phenyl ring at C2 is attached to an electron-withdrawing system, which deactivates it towards electrophilic attack. Any substitution would predominantly occur at the meta-position relative to the chromenone attachment point.
Radical Reactions: Radical reactions can be initiated by light or radical initiators. libretexts.org
Radical Addition: The C2-C3 double bond can undergo radical addition. The regioselectivity would depend on the stability of the resulting radical intermediate. A radical adding to C2 would generate a more stable radical at C3, delocalized onto the carbonyl group.
Radical Substitution: Radical substitution on the aromatic rings is also possible, though often less selective than electrophilic substitution. The nature of the radical (electrophilic or nucleophilic) determines its preferred site of attack. jove.comnih.gov An electrophilic radical would preferentially attack electron-rich positions, while a nucleophilic radical would target electron-deficient sites. researchgate.net
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity, the preference for reaction at one position over another, is a key consideration in the chemistry of this molecule. wikipedia.org As discussed, the differential reactivity of the C-I and C-Br bonds provides a powerful handle for regioselective cross-coupling and substitution reactions. acs.org Electrophilic substitution is also highly regioselective, governed by the combined directing effects of the existing substituents.
Stereoselectivity becomes relevant in reactions that create new chiral centers. For example, the reduction of the C4-carbonyl group to a hydroxyl group would create a stereocenter at C4. The stereochemical outcome (the ratio of R and S enantiomers) would depend on the steric hindrance posed by the neighboring groups and the specific reagents used. Similarly, addition reactions across the C2-C3 double bond could potentially generate stereocenters at both C2 and C3, with the relative stereochemistry (syn or anti) being controlled by the reaction mechanism. dalalinstitute.com
Reaction Kinetics and Thermodynamics of Derivative Formation
The kinetics and thermodynamics of reactions involving this compound are directly related to the stability of intermediates and the energy of transition states.
Kinetics: Reactions are often under kinetic control, meaning the product that forms fastest is the major product. The activation energy for cleaving the C-I bond is lower than that for the C-Br bond. msu.edu Consequently, reactions at the C3 position will have a significantly faster rate than analogous reactions at the C7 position under the same conditions. This rate difference is the basis for the kinetic selectivity in sequential functionalization.
Thermodynamics: The thermodynamic stability of the products also plays a crucial role. While a reaction may be kinetically favored, the resulting product may not be the most thermodynamically stable one. In many cross-coupling reactions, the formation of the new carbon-carbon or carbon-heteroatom bond is highly exothermic, driving the reaction to completion and resulting in a thermodynamically stable product.
Table 2: Conceptual Kinetic and Thermodynamic Parameters
| Reaction Site | Bond Cleaved | Relative Activation Energy (Ea) | Relative Reaction Rate | Thermodynamic Driving Force |
| C3-Iodine | C-I | Lower | Faster | High (due to weak C-I bond) |
| C7-Bromine | C-Br | Higher | Slower | Moderate |
This table illustrates the general principles governing the relative reactivity of the two halogenated sites.
Structure Activity Relationship Sar Studies: Mechanistic and in Vitro Perspectives
Influence of Halogen Substituents (Bromine at C-7, Iodine at C-3) on Molecular Interactions
The presence and positioning of bromine and iodine on the chromen-4-one scaffold are critical determinants of the molecule's interaction profile. These halogens are not mere placeholders but active contributors to the binding affinity and selectivity through a combination of electronic, steric, and halogen bonding effects.
The electronic properties of a molecule are significantly modulated by halogen substitution. Both bromine and iodine are highly electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I) on the aromatic rings. This effect alters the electron density distribution across the chromen-4-one system, potentially influencing its reactivity and ability to interact with polar residues in a target's binding site. The electron-withdrawing nature of the halogens can increase the positive electrostatic potential on other parts of the molecule, enhancing interactions with electron-rich domains of a receptor. researchgate.net
| Property | Bromine (Br) | Iodine (I) |
|---|---|---|
| Pauling Electronegativity | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.85 | 1.98 |
| Atomic Polarizability (ų) | 3.05 | 5.35 |
Beyond classical electronic and steric effects, halogens participate in a highly directional, non-covalent interaction known as halogen bonding (XB). researchgate.net This occurs because the electron density around a covalently bound halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen, opposite to the covalent bond. researchgate.net This electropositive region can interact favorably with Lewis bases (electron donors) such as oxygen, nitrogen, or sulfur atoms found in the backbones or side chains of amino acids, or even with the π-systems of aromatic rings. researchgate.netresearchgate.net
The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.govnih.gov Therefore, the iodine at the C-3 position of 7-Bromo-3-iodo-2-phenyl-chromen-4-one is expected to be a potent halogen bond donor. The bromine at C-7 can also form halogen bonds, though they are typically weaker than those formed by iodine. researchgate.net These interactions are highly directional, contributing significantly to the binding specificity and stability of the ligand-target complex. researchgate.net The ability of this compound to form two distinct halogen bonds at different positions allows for potentially complex and high-affinity interactions with a target protein.
Contribution of the 2-Phenyl Group to Molecular Recognition and Binding Mode
The 2-phenyl substituent (Ring B in flavonoid nomenclature) is a key feature of the flavone (B191248) scaffold and is instrumental in molecular recognition. qmul.ac.uk Its primary contributions are through aromatic interactions and conformational adaptability.
The phenyl group, being an electron-rich aromatic system, can engage in various non-covalent interactions within a protein's binding site. One of the most significant is π-π stacking, which occurs between the phenyl ring of the ligand and the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com These interactions, which can occur in face-to-face or edge-to-face arrangements, are crucial for anchoring the ligand in the binding pocket.
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Interaction between two aromatic rings. | -1.5 to -2.5 |
| C-H...π | Interaction between a C-H bond and an aromatic ring. | -0.5 to -1.5 |
Impact of Chromen-4-one Core Modifications on Mechanistic Activity
The chromen-4-one (flavone) nucleus is the foundational scaffold of the molecule and is not merely an inert linker for its substituents. Modifications to this core structure have been shown to have a profound impact on biological activity, highlighting the functional importance of its inherent features. nih.govnih.gov
The carbonyl group at the C-4 position is a particularly critical feature. It is a strong hydrogen bond acceptor and is frequently involved in key interactions with hydrogen bond donors (e.g., serine or backbone N-H groups) in enzyme active sites or receptor binding pockets. acs.org Studies on related chromen-4-one derivatives have shown that modification or removal of this keto group, for instance, by replacing the oxygen with a sulfur atom, can lead to a dramatic loss of activity, confirming its essential role in molecular recognition. acs.org
Furthermore, the substitution pattern on the chromen-4-one core itself, beyond the C-7 bromine, influences the electronic landscape of the entire molecule. Substituents at positions like C-3, C-5, C-6, or C-8 can alter the molecule's polarity, lipophilicity, and the reactivity of the heterocyclic C ring. nih.govresearchgate.net For instance, the presence of the bulky and electron-rich iodine atom at the C-3 position not only facilitates halogen bonding but also sterically influences the conformation of the adjacent 2-phenyl group, demonstrating the interconnectedness of the different molecular components in determining the ultimate mechanistic activity. researchgate.net
Design Principles and Pharmacophore Elements for Modulating Molecular Function
The design of bioactive molecules based on the 2-phenyl-chromen-4-one scaffold is a well-established strategy in medicinal chemistry. The specific substitutions of a bromine atom at the 7-position and an iodine atom at the 3-position of this scaffold in "this compound" suggest a deliberate design aimed at modulating its physicochemical properties and biological activity.
Key Design Principles:
Halogenation: The introduction of halogen atoms is a common tactic to enhance the therapeutic potential of a lead compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both bromine and iodine, two different halogens, in the same molecule is a noteworthy design choice, potentially to fine-tune these properties in a complementary manner.
Lipophilicity and Membrane Permeability: The bromine and iodine substituents are expected to significantly increase the lipophilicity of the parent 2-phenyl-chromen-4-one core. This modification can enhance the compound's ability to cross biological membranes, which is often a prerequisite for reaching intracellular targets.
Halogen Bonding: Both bromine and iodine are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen) in a biological target such as a protein or nucleic acid. These interactions can contribute to the binding affinity and selectivity of the compound.
Steric and Electronic Effects: The bulky iodine atom at the 3-position can introduce significant steric hindrance, which may influence the compound's conformational preferences and its fit within a target's binding site. Electronically, both halogens are electron-withdrawing, which can alter the electron distribution within the chromen-4-one ring system and affect its reactivity and interaction with molecular targets.
Pharmacophore Elements:
A pharmacophore model for this compound can be hypothesized based on the key structural features essential for its potential biological activity.
| Pharmacophore Feature | Structural Component | Potential Role in Molecular Interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen at position 4 | Formation of hydrogen bonds with hydrogen bond donors in the active site of a target protein. |
| Aromatic Rings | The fused benzene (B151609) ring (A-ring) and the 2-phenyl substituent (B-ring) | Hydrophobic interactions (π-π stacking, van der Waals forces) with aromatic amino acid residues in the binding pocket. |
| Halogen Bond Donor | Bromine atom at position 7 and Iodine atom at position 3 | Formation of halogen bonds with electron-rich atoms in the target's active site, contributing to binding affinity and specificity. |
| Hydrophobic Feature | The overall scaffold with halogen substituents | General hydrophobic interactions within the binding pocket. |
In Vitro Mechanistic Investigations on Specific Molecular Targets
While direct in vitro mechanistic data for this compound is not available, the activities of structurally related halogenated flavonoids and chromones provide insights into its potential molecular targets and mechanisms of action. This class of compounds has been reported to interact with a variety of enzymes and receptors.
Potential Enzyme Inhibition:
Based on studies of analogous compounds, this compound could potentially exhibit inhibitory activity against several classes of enzymes. The specific nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) would need to be determined through detailed enzyme kinetic studies.
| Potential Enzyme Target | Rationale based on Analogous Compounds |
| Monoamine Oxidase (MAO) | Chromone (B188151) derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. mdpi.comnih.govresearchgate.net |
| Cyclooxygenase (COX) | Certain 2-phenyl-4H-chromen-4-one derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation. nih.govresearchgate.netmdpi.com |
| Cytochrome P450 (CYP) Enzymes | Flavonoids are known to inhibit various CYP enzymes, such as CYP3A4, which are involved in drug metabolism. nih.govmdpi.com |
Potential Receptor Binding:
The 2-phenyl-chromen-4-one scaffold is present in many compounds that bind to various receptors. The halogen substitutions in this compound could modulate its binding affinity and selectivity for such targets.
| Potential Receptor Target | Rationale based on Analogous Compounds |
| Dopamine Receptors | Halogenation of certain alkaloid scaffolds has been shown to increase affinity for D1 and D2 dopaminergic receptors. nih.govresearchgate.net |
| Peripheral Benzodiazepine Receptors (PBR) | Halogenated indolylglyoxylamides, which share some structural similarities, have been developed as high-affinity ligands for PBR. nih.gov |
It is crucial to emphasize that the biological activities and mechanisms of action discussed above are based on inferences from related compounds. Rigorous experimental validation through in vitro assays is necessary to confirm the specific molecular targets and inhibitory or binding profiles of this compound.
Advanced Applications and Research Trajectories Beyond Biological Efficacy
Development as Chemical Probes for Spectroscopic and Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function and role in cellular processes. nih.goveubopen.org While 7-Bromo-3-iodo-2-phenyl-chromen-4-one has not been explicitly developed as a chemical probe, its structure contains key features that make it an ideal candidate for such development.
The high reactivity of the carbon-iodine bond at the C-3 position is particularly advantageous. researchgate.netnih.gov This site allows for the straightforward attachment of various functional handles, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers, via well-established palladium-catalyzed cross-coupling reactions. acs.org These modifications would transform the core molecule into a bespoke tool for:
Spectroscopic Analysis: Attaching a fluorophore would allow researchers to visualize the localization of the molecule within cells or tissues, providing insights into its distribution and potential off-target effects.
Mechanistic Elucidation: A probe equipped with a photoreactive group could be used to covalently label binding partners upon UV irradiation, helping to identify the specific proteins or biomolecules with which it interacts.
Target Validation: Biotinylated versions of the molecule could be used in chemiprecipitation or pull-down assays to isolate and identify its molecular targets from complex biological lysates. nih.gov
The development of such probes is crucial for understanding the molecular mechanisms that underlie the activity of any bioactive compound, moving beyond generalized observations to precise target identification. nih.gov
Applications in Materials Science and Functional Materials
The rigid, planar structure of the 2-phenyl-chromen-4-one skeleton and its unique substitution pattern suggest significant potential in the field of materials science.
The 2-phenyl-chromen-4-one core is a known fluorophore, and its derivatives are investigated for applications in dye-sensitized solar cells and dye lasers. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of a molecule's potential in optoelectronics. mdpi.com
For this compound, the presence of heavy atoms (bromine and iodine) is expected to significantly influence its photophysical properties due to the "heavy-atom effect." This phenomenon can enhance intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence while promoting phosphorescence. This could make the compound suitable for applications in areas like organic light-emitting diodes (OLEDs) that utilize triplet excitons. The specific emission and absorption wavelengths would be dictated by the conjugated π-system of the entire molecule.
The compound serves as an excellent building block for larger, functional materials. The C-Br and C-I bonds provide two distinct and orthogonally reactive sites for polymerization or covalent modification.
Furthermore, halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can be used to direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net In the crystal lattice of related brominated chromones, molecules have been observed to form tapes and stacked layers through hydrogen bonds and π-π stacking interactions. researchgate.net The introduction of both bromine and iodine in this compound offers the potential for creating complex, hierarchical structures through a combination of halogen bonding, π-stacking, and other intermolecular forces. These ordered assemblies are of interest for creating materials with tailored electronic or optical properties.
Use as Versatile Synthetic Intermediates for Diverse Molecular Architectures
Perhaps the most explored application for this class of compounds is their role as versatile intermediates in organic synthesis. researchgate.net The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 7-position, allowing for selective and sequential functionalization. This differential reactivity is a powerful tool for diversity-oriented synthesis. acs.org
3-Iodochromones are amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the C-3 position to generate complex molecular scaffolds. researchgate.netacs.org
| Reaction Type | Reagent/Catalyst | Resulting Structure | Significance |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | 3-Aryl/vinyl-2-phenyl-chromen-4-ones | Access to highly substituted flavonoids and poly-aromatic systems. acs.org |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 3-Alkynyl-2-phenyl-chromen-4-ones | Precursors for functionalized furans and other complex heterocycles. acs.org |
| Heck Coupling | Alkenes, Pd catalyst | 3-Alkenyl-2-phenyl-chromen-4-ones | Synthesis of vinylchromones, which are valuable structural motifs. nih.gov |
| Carbonylative Coupling | Carbon monoxide, nucleophiles, Pd catalyst | 3-Carbonyl derivatives (amides, esters) | Introduction of carbonyl functionalities for further derivatization. organic-chemistry.org |
| Reduction (Deiodination) | Sodium formate, Pd catalyst | 7-Bromo-2-phenyl-chromen-4-one (B3045833) | Selective removal of the iodo group to yield the corresponding flavone (B191248). acs.org |
| Annulation | Arynes, Pd catalyst | Polycyclic aromatic products | Construction of complex, fused-ring systems. acs.org |
This synthetic versatility allows chemists to use this compound as a launchpad to construct libraries of complex molecules for screening in drug discovery or for the development of novel functional materials. researchgate.netacs.org
Exploration in Catalysis and Reaction Development
While there is no direct evidence of this compound itself acting as a catalyst, its chemical properties suggest potential roles in reaction development. The iodine atom can be oxidized to a hypervalent state (Iodine(III)), forming λ³-iodanes. rsc.org Hypervalent iodine reagents are powerful and environmentally benign oxidants used extensively in organic synthesis. rsc.org Therefore, this compound could serve as a precursor to a heterogeneous or polymer-supported hypervalent iodine catalyst, where the chromone (B188151) scaffold acts as the anchor.
Additionally, the development of novel synthetic methods utilizing 3-iodochromones contributes to the broader field of reaction development. For instance, iodine-promoted cyclization reactions are a key step in the synthesis of many chromone derivatives, showcasing the role of iodine in facilitating complex bond formations. frontiersin.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Research into chromen-4-one derivatives has established them as a versatile scaffold in medicinal chemistry and materials science. The synthesis of the core 2-phenyl-chromen-4-one structure, also known as a flavone (B191248), is well-documented, often proceeding through methods like the Baker-Venkataraman reaction starting from substituted 2-hydroxyacetophenones. sysrevpharm.org Methodological advancements have focused on the introduction of various substituents to modulate the biological and chemical properties of the chromen-4-one core.
The introduction of a bromine atom at the 7-position and an iodine atom at the 3-position of the 2-phenyl-chromen-4-one skeleton are key modifications that are expected to significantly influence the molecule's characteristics. Halogenation, in general, is a common strategy to enhance the biological activity of heterocyclic compounds. Specifically, methods for the synthesis of 3-iodochromones have been developed, for instance, through the heterocyclization of β-ketoenamines in the presence of molecular iodine. researchgate.net While direct and extensive research on "7-Bromo-3-iodo-2-phenyl-chromen-4-one" is not widely published, the synthesis of related bromo-substituted chromenones has been described. For example, 7-bromochroman-4-one (B108298) can be synthesized from 3-(3-BROMO-PHENOXY)-PROPIONIC ACID. chemicalbook.com
The existing body of research on variously substituted chromenones indicates a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. sysrevpharm.orgnih.govresearchgate.net For instance, certain 2-phenyl-4H-chromen derivatives have shown potential as anti-inflammatory agents by inhibiting the TLR4/MAPK signaling pathway. researchgate.net Furthermore, the crystal structure of related compounds like 7-bromo-4-oxo-4H-chromene-3-carbaldehyde has been elucidated, providing insight into the planarity and potential intermolecular interactions of such molecules. researchgate.net These findings on related structures provide a foundational understanding for predicting the properties and potential applications of this compound.
Identification of Unexplored Research Avenues and Challenges
The primary unexplored research avenue is the synthesis and characterization of this compound itself. A significant challenge lies in the development of a regioselective and efficient synthetic route that allows for the precise introduction of the bromo and iodo substituents at the desired positions on the 2-phenyl-chromen-4-one framework. The reactivity of the chromen-4-one core needs to be carefully managed to achieve the target substitution pattern without unwanted side reactions.
Once synthesized, a thorough investigation of its physicochemical properties, including its crystal structure, spectroscopic data, and electrochemical behavior, is warranted. This foundational data is currently lacking but is crucial for any further application-oriented research.
A major unexplored area is the comprehensive evaluation of the biological activities of this compound. Based on the activities of related compounds, promising avenues for investigation include:
Anticancer Activity: Many chromenone derivatives exhibit cytotoxic effects against various cancer cell lines. nih.gov The combined effect of the bromo and iodo substituents on this activity is an important area for study.
Anti-inflammatory Properties: Given that other 2-phenyl-chromen-4-ones show anti-inflammatory potential, investigating the effect of this specific substitution pattern on inflammatory pathways is a logical next step. researchgate.net
Enzyme Inhibition: The chromen-4-one scaffold is a known inhibitor of various enzymes. Screening this compound against a panel of relevant enzymes could uncover novel therapeutic targets.
A significant challenge in this area will be to establish a clear structure-activity relationship (SAR) to understand how the bromine at C7 and iodine at C3 contribute to any observed biological effects.
Prospects for Future Academic and Interdisciplinary Research
The future research prospects for this compound are multifaceted and encourage interdisciplinary collaboration.
From a medicinal chemistry perspective, the compound serves as a lead structure for the development of new therapeutic agents. Future work could involve the synthesis of a library of analogues with variations in the substitution pattern on the phenyl ring and the chromen-4-one core to optimize biological activity. Collaboration with biologists and pharmacologists will be essential to carry out detailed in vitro and in vivo studies to elucidate the mechanism of action and to assess the therapeutic potential of these compounds.
In the field of materials science , the unique electronic properties conferred by the heavy halogen atoms (bromine and iodine) could be explored. This opens up avenues for research into the potential applications of this compound and its derivatives in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Collaboration with physicists and materials scientists would be crucial to investigate these properties and fabricate and test potential devices.
Furthermore, the presence of the iodo group at the 3-position makes this compound an excellent candidate for further synthetic transformations, such as cross-coupling reactions. This could be exploited by synthetic organic chemists to create more complex molecular architectures with potentially enhanced or novel properties.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 7-bromo-3-iodo-2-phenyl-chromen-4-one?
The synthesis typically involves halogenation and cyclization steps. For example:
- Fries rearrangement : Bromo/iodo substituents can be introduced via halogenation of phenolic precursors, followed by cyclization using agents like DMSO/I₂ (as demonstrated in fluorinated chromone synthesis) .
- Domino Friedel-Crafts/Allan-Robinson reactions : Lewis acid-promoted reactions (e.g., AlCl₃) enable regioselective construction of the chromenone core, with bromo/iodo groups introduced via electrophilic substitution .
- Post-functionalization : Halogenation of pre-formed chromenones using N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR (e.g., δ ~6.5–8.5 ppm for aromatic protons) resolve substituent positions and confirm halogen integration .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Disordered solvent molecules or halogen positioning can be resolved using SQUEEZE routines in PLATON .
- Mass spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., expected [M⁺] peaks for bromo/iodo isotopes) .
Advanced Research Questions
Q. How does the electronic nature of bromo and iodo substituents influence regioselectivity in cross-coupling reactions?
Bromo groups (soft electrophiles) favor Suzuki-Miyaura couplings, while iodo groups (higher reactivity) enable Ullmann or Buchwald-Hartwig aminations. However:
- Steric hindrance : The bulky iodine atom at position 3 may limit accessibility to catalytic sites, requiring ligand optimization (e.g., XPhos for Pd-catalyzed reactions).
- Competitive pathways : Iodine’s lability under reducing conditions may necessitate protective strategies for the chromenone core .
Q. What challenges arise in optimizing crystallization conditions for X-ray analysis of halogenated chromenones?
- Disorder issues : Bromine and iodine’s large atomic radii can cause electron density ambiguities. Strategies include:
- Slow evaporation with mixed solvents (e.g., CHCl₃/hexane).
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
- Twinned crystals : SHELXD/SHELXE pipelines improve phasing accuracy for challenging datasets .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT/Molecular docking : Study halogen-π interactions with catalytic metal centers (e.g., Pd or Cu).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–Br⋯O contacts) influencing solid-state packing .
Q. How does the compound’s stability vary under photochemical or thermal conditions?
- Photodegradation : Iodo groups may undergo homolytic cleavage under UV light, forming radical intermediates (monitored via HPLC-MS).
- Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., iodides often degrade >200°C) .
Methodological Recommendations
Q. What protocols mitigate side reactions during halogen exchange (e.g., Br → I substitution)?
Q. How to design bioactivity studies given limited solubility in aqueous media?
Q. What strategies validate synthetic intermediates with structural ambiguity?
- Crystallographic redundancy : Compare multiple crystal forms (polymorphs).
- Dynamic NMR : Resolve rotational barriers (e.g., around the C–I bond) using 2D EXSY .
Data Contradiction Analysis Table
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| NMR shows single product, XRD reveals impurities | Crystallization-induced purity | LC-MS of mother liquor; recrystallization |
| Discrepant melting points | Polymorphism | PXRD analysis; DSC screening |
| Inconsistent HRMS isotopic ratios | Halogen isotope distribution | Natural abundance correction in software |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
